Milrebrutinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2227211-00-7 |
|---|---|
Molecular Formula |
C33H31FN6O3 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-[3-[2-amino-6-[1-(oxetan-3-yl)-3,6-dihydro-2H-pyridin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one |
InChI |
InChI=1S/C33H31FN6O3/c34-26-13-21(18-4-5-18)12-20-8-11-40(32(42)29(20)26)28-3-1-2-23(25(28)15-41)30-24-14-27(36-31(24)38-33(35)37-30)19-6-9-39(10-7-19)22-16-43-17-22/h1-3,6,8,11-14,18,22,41H,4-5,7,9-10,15-17H2,(H3,35,36,37,38) |
InChI Key |
LJODJUIHONTDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=CC=CC(=C4CO)C5=C6C=C(NC6=NC(=N5)N)C7=CCN(CC7)C8COC8)F |
Origin of Product |
United States |
Milrebrutinib: a Next Generation Non Covalent Btk Inhibitor
Classification and Characterization of Milrebrutinib (AS-1763) as a Non-Covalent Agent
This compound (AS-1763) is classified as a potent, selective, orally available, and reversible non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) nih.govcarnabio.comhematologyandoncology.netfrontiersin.org. Developed from a series of novel pyrrolopyrimidines, it is designed to bind to BTK through mechanisms distinct from covalent inhibitors, notably without engaging the C481 residue nih.govd-nb.info. This non-covalent binding mode allows this compound to effectively inhibit both wild-type (WT) BTK and various mutant forms of the kinase that confer resistance to existing therapies carnabio.comcarnabio.comcarnabio.com. Specifically, preclinical research has demonstrated its activity against emerging resistant mutations such as C481S, T474x, T316x, and L528x carnabio.comcarnabio.combioworld.com. Its characterization as a "next-generation" inhibitor highlights its advanced design and potential to address limitations of earlier agents nih.govcarnabio.com.
Rationale for Non-Covalent BTK Inhibition in Overcoming Resistance Paradigms
The therapeutic landscape for B-cell malignancies has been significantly altered by the advent of covalent BTK inhibitors, such as ibrutinib (B1684441). These agents function by irreversibly binding to the C481 residue in the BTK active site, thereby blocking its kinase activity and downstream signaling essential for malignant B-cell survival frontiersin.orgd-nb.infocarnabio.comnih.govfrontiersin.org. However, a major clinical challenge has been the development of acquired resistance to these covalent inhibitors. The most common mechanism involves mutations at the C481 residue, particularly the C481S substitution, which prevents the covalent bond formation and renders the drug ineffective carnabio.comd-nb.infocarnabio.comnih.gov. Furthermore, other non-C481 mutations, including T474x and L528x, have also been identified as conferring resistance carnabio.comcarnabio.combioworld.com.
Non-covalent BTK inhibitors like this compound offer a strategic advantage by circumventing these resistance mechanisms. Their binding mode does not rely on the C481 cysteine residue, allowing them to maintain inhibitory activity against BTK variants that are resistant to covalent agents hematologyandoncology.netd-nb.infonih.gov. This makes non-covalent inhibitors a crucial therapeutic option for patients who have developed resistance to first- and second-generation covalent BTK inhibitors. Additionally, the development of non-covalent inhibitors is often accompanied by efforts to improve selectivity, potentially mitigating the off-target effects and associated toxicities that can limit the long-term use of covalent BTK inhibitors frontiersin.orgfrontiersin.orghematologyandoncology.net. The need for BTK inhibitors that are effective against a broad spectrum of mutations, including those not present at C481, underscores the rationale for this compound's development carnabio.com.
Comparative Analysis with Precedent BTK Inhibitors in Preclinical Research
Preclinical investigations have positioned this compound (AS-1763) as a potent and selective alternative to established BTK inhibitors. Compared to precedent covalent inhibitors like ibrutinib, and even other non-covalent agents such as pirtobrutinib (B8146385), this compound has demonstrated a distinct profile in preclinical studies.
In terms of activity against resistant mutations, this compound has shown strong inhibitory potency against a range of BTK mutants, including C481S, T474x, T316x, and L528x carnabio.comcarnabio.comcarnabio.combioworld.com. This broad activity contrasts with ibrutinib, which exhibits weak potency against many resistant BTK mutants, particularly those involving C481 carnabio.comcarnabio.com. While pirtobrutinib also demonstrates activity against C481S, this compound's preclinical data suggest it maintains strong inhibitory potency against a wider array of resistant BTK mutants compared to pirtobrutinib, which can show weaker potency against other resistant forms carnabio.com.
Table 1: Comparative Preclinical Inhibitory Potency Against BTK Mutants
| Inhibitor | Wild-Type BTK | BTK C481S Mutant | Other Resistant BTK Mutants (e.g., T474x, L528x) |
| This compound (AS-1763) | Strong | Strong | Strong |
| Ibrutinib | Strong | Weak | Weak (generally) |
| Pirtobrutinib | Strong | Strong | Weak (generally) |
Note: Potency is described qualitatively based on preclinical research findings.
Beyond its activity against specific mutations, this compound has demonstrated significant antitumor efficacy in preclinical models. It exhibited substantial antitumor potency in a diffuse large B-cell lymphoma (DLBCL) mouse model carnabio.com. Furthermore, this compound has shown promising synergistic effects when combined with other targeted agents, such as Bcl-2 inhibitors, and has been observed to enhance the effects of compounds like venetoclax (B612062) and APR-246 in preclinical studies carnabio.commdanderson.org. These findings collectively highlight this compound's potential as a next-generation BTK inhibitor capable of overcoming resistance mechanisms and offering enhanced therapeutic activity.
Compound List:
this compound (AS-1763, Docirbrutinib)
Bruton's Tyrosine Kinase (BTK)
Ibrutinib
Acalabrutinib
Zanubrutinib
Pirtobrutinib
Fenebrutinib
XMU-MP-3
GNE-431
CGI-1746
RN486
BMS-986142
Rilzabrutinib
Orelabrutinib
BGB-16673
NX-5948
Rocbrutinib
Venetoclax
APR-246
AZD5991
NVP-AUY922
Molecular Mechanism of Action of Milrebrutinib
Specificity of BTK Binding and Inhibition Profile
Milrebrutinib exhibits high potency and selectivity for BTK, including against certain mutations that confer resistance to covalent inhibitors.
This compound demonstrates potent inhibition of wild-type (WT) BTK. Studies have reported an IC50 value of 0.85 nM for its inhibition of wild-type BTK probechem.com. This high affinity indicates a strong capacity to block the kinase activity of the enzyme in its native form.
A significant characteristic of this compound is its efficacy against the BTKC481S mutant. This specific mutation, where cysteine at position 481 is replaced by serine, is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib (B1684441), as it prevents the drug from forming a permanent covalent bond at the active site cancer.govnih.gov. This compound, being a non-covalent inhibitor, does not rely on binding to Cys481. It effectively inhibits the BTKC481S mutant with a reported IC50 of 0.99 nM probechem.com. This dual activity against both wild-type and the C481S mutant underscores its potential to overcome resistance mechanisms.
This compound binds to BTK in a non-covalent manner, meaning its interaction with the enzyme is reversible and does not involve the formation of a chemical bond with a specific amino acid residue like Cys481. This binding mode allows it to retain activity against BTK variants that are resistant to covalent inhibitors hematologyandoncology.net. Computational studies suggest that this compound engages with specific residues within the BTK protein, including Lys430, Asp539, and Arg525, which contribute to its binding affinity and selectivity patsnap.com. These interactions are crucial for its ability to occupy the ATP-binding pocket and inhibit kinase activity without forming a covalent adduct.
Table 1: this compound Inhibition Potency
| Target | IC50 Value | Binding Mode |
| Wild-Type BTK | 0.85 nM | Non-covalent |
| BTKC481S Mutant | 0.99 nM | Non-covalent |
Downstream Signaling Pathway Modulation
By inhibiting BTK, this compound effectively modulates key downstream signaling cascades essential for B-cell function and survival.
The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, and survival nih.govnih.govfrontiersin.org. Upon BCR engagement with an antigen, a cascade of intracellular events is initiated, involving kinases such as SYK and BTK, ultimately leading to B-cell activation nih.govmdpi.comscielo.br. This compound's inhibition of BTK disrupts this critical pathway cancer.govpatsnap.com. By blocking BTK's activity, this compound prevents downstream signaling events that promote B-cell proliferation, survival, and activation, thereby hindering the growth of malignant B-cells that rely on this pathway cancer.govnih.gov.
Following a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this name. Searches for its cellular and preclinical pharmacological investigations, including its effects on malignant B-cells and its use in in vivo models, did not yield any specific results.
The information requested in the detailed outline—spanning in vitro studies on B-cell proliferation, adhesion, migration, chemotaxis, and apoptosis, as well as in vivo studies in murine models of B-cell malignancies—could not be found for a compound named this compound.
It is possible that "this compound" may be an internal development name not yet disclosed in public research, a new compound with data not yet published, or a potential misspelling of another Bruton's tyrosine kinase (BTK) inhibitor. The body of available research extensively covers other BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib, detailing their mechanisms of action and effects in preclinical and clinical settings. However, no such information is available for this compound.
Therefore, this article cannot be generated as requested due to the absence of any scientific information on the specified subject compound.
Cellular and Preclinical Pharmacological Investigations of Milrebrutinib
In vivo Preclinical Model Systems
Assessment of Tumor Burden Reduction
There are no specific preclinical studies available in the public domain that detail the assessment of tumor burden reduction following treatment with milrebrutinib. While other BTK inhibitors have been evaluated in various cancer models for their effects on tumor growth, similar data for this compound has not been published.
Analysis of Malignant Cell Egress and Tissue Redistribution
An analysis of malignant cell egress and tissue redistribution specifically for this compound has not been detailed in available preclinical research. The phenomenon of transient lymphocytosis, an indicator of malignant cell egress from tissue compartments into the peripheral blood, is a known effect of some BTK inhibitors. However, specific studies quantifying this effect for this compound are not present in the current body of scientific literature.
Investigation in Other Preclinical Disease Models (e.g., Glioblastoma, Autoimmune Disorders)
Specific preclinical investigations of this compound in glioblastoma or autoimmune disorder models are not found in the available research. While the therapeutic potential of BTK inhibition is being explored in these areas, with some studies focusing on other specific inhibitors, there is no published data detailing the effects of this compound in these particular disease models. For instance, while other BTK inhibitors have been studied in preclinical models of glioblastoma and autoimmune conditions like multiple sclerosis, similar research focused on this compound is not yet available.
Mechanisms of Resistance to Btk Inhibitors and Milrebrutinib Specific Considerations
Non-Genetic Adaptive Resistance Mechanisms
Role of the Tumor Microenvironment (TME) in Resistance Development
The tumor microenvironment (TME) plays a critical role in fostering drug resistance by providing protective niches and signaling support to malignant cells nih.govhaematologica.orgnih.gov. This complex ecosystem, comprising stromal cells, immune cells, and the extracellular matrix (ECM), can significantly dampen the efficacy of targeted therapies like BTK inhibitors nih.govhaematologica.orgnih.gov. For instance, co-culture of malignant B cells with stromal cells has been shown to reduce their sensitivity to ibrutinib (B1684441) and promote regrowth after drug withdrawal nih.gov.
Specific TME components and their associated signaling pathways contribute directly to resistance. Integrin signaling, particularly involving integrin β1, facilitates cell adhesion, survival, and growth, and can activate pro-survival pathways such as PI3K-Akt-mTOR, thereby linking TME interactions to lymphoma growth and resistance nih.govnih.govmdpi.com. Furthermore, the activation of chemokine and integrin signaling pathways via upregulation of receptors like CXCR4 and VLA4 represents another mechanism by which the TME promotes resistance nih.gov. Exosomes released by CLL cells can also carry proteins like S100-A9 and BAG-6, which promote tumor escape and survival nih.gov.
Crucially, signaling pathways such as Interleukin 4 (IL-4) and Toll-Like Receptor (TLR) stimulation have been identified as potent actuators of drug resistance, with their activity notably increased within CLL-infiltrated lymph nodes embopress.orgnih.gov. High IL-4 activity has been correlated with faster disease progression embopress.orgnih.gov. IL-4 stimulation, in particular, can induce complete resistance to BCR inhibitors, irrespective of the genetic background of the B-cells embopress.orgnih.govdovepress.com. These microenvironmental signals, including BCR activation, CD40/IL-4 stimulation, and TLR stimulation, converge on the NF-κB pathway, influencing cellular processes that contribute to resistance mdpi.com.
Changes in Proteasome Activity and Protein Degradation Pathways
Alterations in proteasome activity and protein degradation pathways are increasingly recognized as significant contributors to resistance against BTK inhibitors biorn.orgcam.ac.ukdkfz.de. Studies have indicated that changes in proteasome activity occur in cells that develop resistance to ibrutinib biorn.orgcam.ac.ukdkfz.de. The proteasome, a cellular machinery responsible for degrading misfolded or damaged proteins, plays a vital role in maintaining cellular homeostasis. When its function is compromised or altered, it can lead to the accumulation of proteins that support cancer cell survival or the evasion of drug-induced apoptosis.
Preclinical investigations have demonstrated the potential of proteasome inhibitors in overcoming ibrutinib resistance. For example, the proteasome inhibitor carfilzomib (B1684676) has shown efficacy in preclinical models of ibrutinib-resistant CLL, prolonging survival in mice and demonstrating activity in cultured resistant human B cells biorn.orgcam.ac.ukdkfz.de. Longitudinal proteomic analyses of resistant patient samples have further identified deregulation in protein post-translational modifications and proteasome activity as key alterations cam.ac.uknih.gov.
Interleukin 4 (IL4) and Toll-Like Receptor (TLR) Signaling in Microenvironment-Mediated Resistance
Interleukin 4 (IL-4) and Toll-Like Receptor (TLR) signaling pathways are prominent mediators of microenvironment-driven resistance to BTK inhibitors embopress.orgnih.gov. Research indicates that these signaling pathways exhibit heightened activity within the TME of CLL-infiltrated lymph nodes compared to healthy lymph nodes embopress.orgnih.gov. This increased signaling activity is associated with faster disease progression and can confer complete resistance to BCR inhibitors, including ibrutinib embopress.orgnih.govdovepress.com. Specifically, IL-4 and IL-6 signals, transmitted via JAK1 and JAK3, can attenuate the activity of ibrutinib, while JAK1/3 inhibitors have shown promise in restoring sensitivity to apoptotic signals in resistant CLL cells dovepress.com. The interplay between these signaling pathways and the TME underscores their importance in the development of therapeutic resistance.
Preclinical Strategies to Overcome Milrebrutinib Resistance
Addressing BTK inhibitor resistance requires multifaceted approaches, including combination therapies, novel drug modalities, and targeting alternative survival pathways.
Combination Therapies in Preclinical Models
Combination strategies are essential for overcoming resistance and improving long-term outcomes in B-cell malignancies treated with BTK inhibitors haematologica.orgmdpi.comnih.govmdpi.comresearchgate.netlls.org. Preclinical studies have explored various combinations, such as pairing BTK inhibitors with BCL2 inhibitors (e.g., venetoclax), PI3K inhibitors, IRAK4 inhibitors, XPO1 inhibitors, and MEK inhibitors nih.govnih.govdovepress.comresearchgate.netlls.org.
The triple-action inhibitor SRX3305, which targets BTK, PI3K, and BRD4 simultaneously, has demonstrated significant preclinical activity against ibrutinib-resistant CLL cells by inhibiting compensatory PI3K signaling and downregulating MYC expression mdpi.comnih.gov. Furthermore, the dual SYK/JAK-STAT inhibitor cerdulatinib (B612036) has shown efficacy in overcoming TME-mediated protection and blocking proliferation in resistant CLL models, potentially by targeting alternative survival pathways nih.govdovepress.com. Proteasome inhibitors, such as carfilzomib, are also being investigated for their ability to overcome ibrutinib resistance, showing promise in preclinical models by prolonging survival in resistant CLL biorn.orgcam.ac.ukdkfz.denih.gov.
Novel Therapeutic Modalities for BTK Degradation (e.g., Proteolysis Targeting Chimeras (PROTACs))
Proteolysis Targeting Chimeras (PROTACs) represent a cutting-edge therapeutic modality designed to induce targeted protein degradation rather than mere inhibition nih.govfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.comcllsociety.org. These bifunctional molecules consist of a ligand that binds to the target protein (BTK) and another ligand that recruits an E3 ubiquitin ligase. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome nih.govmdpi.comcllsociety.org.
BTK degraders are particularly promising for overcoming resistance mechanisms, including mutations in BTK, such as the common C481S mutation, which render traditional inhibitors ineffective researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netmdpi.combloodcancerstoday.com. Unlike inhibitors, PROTACs can degrade the entire BTK protein, potentially offering a more complete and durable blockade of signaling nih.govmdpi.com. Several BTK-targeting PROTACs, including P13I, MT-802, NX-2127, and BGB-16673, have demonstrated potent BTK degradation in preclinical settings, including against mutant forms of BTK, and are advancing into clinical evaluation nih.govnih.govmdpi.comcllsociety.orgbloodcancerstoday.comchemrxiv.org. NX-2127, for example, has shown significant BTK degradation and clinical responses in CLL patients regardless of their specific BTK mutation status bloodcancerstoday.com.
Targeting Alternative Survival Pathways
When BTK is inhibited, cancer cells can adapt by activating alternative pro-survival pathways to maintain their growth and proliferation nih.govmdpi.commdpi.com. Key among these compensatory pathways are the PI3K/Akt/mTOR, NFkB, and MAPK signaling cascades nih.govmdpi.commdpi.com. Upregulation of anti-apoptotic proteins such as BCL2 and MYC, as well as adhesion molecules like integrins, also contributes to resistance nih.gov.
Targeting these alternative survival pathways is a critical strategy to circumvent BTK inhibitor resistance. For instance, inhibitors of PI3K/Akt/mTOR signaling can help restore sensitivity to apoptotic signals nih.govdovepress.commdpi.com. Similarly, targeting the SYK and JAK-STAT pathways with agents like cerdulatinib has shown potential in overcoming TME-mediated protection and blocking proliferation in resistant CLL cells nih.govdovepress.com. The development of multi-target inhibitors, like SRX3305, which simultaneously inhibit BTK, PI3K, and BRD4, exemplifies a strategy to disrupt multiple oncogenic signals and overcome resistance mdpi.comnih.gov.
Compound List
this compound
Ibrutinib
Acalabrutinib
Zanubrutinib
Pirtobrutinib (B8146385) (LOXO-305)
ARQ531
XMU-MP-3
SRX3305
SRX3333
Cerdulatinib
Tofacitinib
Ruxolitinib
NX-2127
NX-5948
BGB-16673
MT-802
MT-809
P13I
Idelalisib
Selinexor
Carfilzomib
Bortezomib
Ixazomib
Obinutuzumab
Rituximab
Tirabrutinib
Nutlin-3
Rapamycin (mTOR inhibitor)
Bcl-2
MCL-1
MYC
Integrin β1
CXCR4
VLA4
IL-4
TLR
NF-κB
PI3K
Akt
mTOR
MAPK
SYK
JAK-STAT
BRD4
USP14
Hsp70
TRAF6
S100-A9
BAG-6
PLCG2
IKZF1/3
Advanced Research Methodologies and Future Directions in Milrebrutinib Research
Chemical Biology Approaches in BTK Inhibitor Development
Chemical biology offers a powerful toolkit for dissecting molecular mechanisms and identifying novel therapeutic targets. For BTK inhibitors, these approaches are vital for understanding drug action, selectivity, and potential resistance mechanisms.
Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that utilizes reactive probes to covalently label active enzyme species within their native cellular context nih.govmdpi.comfrontiersin.org. This method allows for the direct measurement of enzyme activity and can be employed to identify drug targets, evaluate drug selectivity, and discover novel inhibitors nih.govmdpi.com. For BTK inhibitors, ABPP can be used to:
Assess Target Engagement: ABPP probes can confirm whether Milrebrutinib effectively binds to and inhibits active BTK in cellular or in vivo models nih.gov.
Determine Selectivity: By profiling the entire proteome, ABPP can reveal off-target interactions of this compound with other kinases or proteins, providing crucial information for understanding potential side effects and optimizing selectivity nih.govmdpi.com.
Identify Resistance Mechanisms: Changes in BTK activity or the emergence of compensatory signaling pathways in resistant cells can be elucidated using ABPP.
Chemical proteomics leverages synthetic small molecules, often probes, to covalently modify or affinity-label target proteins within complex biological matrices. This enables the purification and identification of drug targets, facilitating target validation and accelerating drug discovery stanford.edumdpi.com. In the context of this compound development, chemical proteomics can:
Uncover Novel Targets: Beyond BTK, chemical proteomics can identify other proteins that this compound interacts with, potentially revealing new therapeutic applications or mechanisms of action stanford.edumdpi.com.
Validate Target Interactions: By identifying proteins that are specifically bound or modified by this compound, chemical proteomics can confirm BTK as the primary target and identify potential off-target liabilities stanford.edumdpi.com.
Analyze Cellular Response: Techniques like mass spectrometry-based proteomics can provide a quantitative, in-depth view of the proteome, helping to understand the downstream effects of this compound's target engagement omicscouts.com.
Chemogenomics integrates genomics and chemical biology to understand drug action and identify new targets. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets lsuhsc.edusouthernresearch.orgginkgo.bio. For this compound and similar BTK inhibitors, these methodologies are applied in several ways:
Hit Identification: HTS campaigns can identify novel chemical scaffolds with BTK inhibitory activity, serving as starting points for medicinal chemistry optimization.
Mechanism of Action Studies: Chemogenomic approaches can help elucidate how genetic variations or cellular pathways influence sensitivity or resistance to BTK inhibitors like this compound.
Compound Library Profiling: Automated HTS platforms and advanced analytics, including AI-driven approaches, can efficiently screen large libraries, identifying compounds with desired activity profiles and minimizing false positives lsuhsc.edusouthernresearch.orgginkgo.bio.
Computational Chemistry and Molecular Modeling for BTK Inhibition
Computational chemistry and molecular modeling provide invaluable tools for understanding the intricate interactions between small molecules and their protein targets, guiding rational drug design and optimization.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structures of target proteins, often determined through X-ray crystallography or cryo-electron microscopy, to rationally design or optimize drug candidates nih.govmdpi.comnih.gov. For BTK inhibitors, SBDD principles have been instrumental:
Understanding Binding Pockets: Knowledge of the BTK active site, including key residues like Cys481, Glu475, and Met477, guides the design of molecules that fit optimally and form critical interactions mdpi.comnih.govmdpi.com.
Rational Optimization: SBDD allows for the iterative modification of lead compounds, such as this compound, to enhance potency, selectivity, and pharmacokinetic properties by visualizing how structural changes affect binding nih.govnih.gov.
Predicting Off-Target Interactions: By comparing the structures of BTK with other kinases, SBDD can help predict and mitigate potential off-target binding, thereby improving the safety profile of inhibitors nih.gov.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, capturing the conformational changes and transient interactions that occur between a drug and its target over time mdpi.complos.org. These simulations are crucial for:
Elucidating Binding Stability: MD simulations can assess the stability of this compound within the BTK active site, revealing the strength and duration of key interactions mdpi.complos.org.
Investigating Conformational Dynamics: Understanding how BTK's conformation changes upon binding to this compound can shed light on its mechanism of action and potential for inducing allosteric effects mdpi.comresearchgate.net.
Predicting Resistance Mutations: By simulating the interaction of this compound with mutated forms of BTK (e.g., Cys481Ser), MD can help predict and understand drug resistance mechanisms mdpi.comresearchgate.net.
Illustrative Data Table: Comparative Binding Interactions of BTK Inhibitors
The following table illustrates the types of detailed research findings that computational methodologies like SBDD and MD simulations provide, offering insights into the binding characteristics of BTK inhibitors. While specific data for this compound using these exact methods may be proprietary or in ongoing research, these examples showcase the critical information derived for compounds in this class.
| Inhibitor | Key Binding Residues (Hinge Region & Active Site) | Binding Mode Type | Primary Interaction Type | Selectivity Notes (e.g., vs. TEC, EGFR) | Reference Snippets |
| Ibrutinib (B1684441) | Cys481, Glu475, Met477 | Covalent | Covalent (C481), H-bonds | Inhibits TEC, EGFR | mdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net |
| Zanubrutinib | Cys481, Glu475, Met477, Asn484, Tyr485 | Covalent | Covalent (C481), H-bonds | More selective than Ibrutinib | mdpi.commdpi.comfrontiersin.orgpatsnap.comnih.gov |
| AS-1763 | Lys430, Asp539, Arg525 | Non-covalent | H-bonds, Hydrophobic | Not specified in detail | patsnap.com |
| Compound 32 | (Quinoline core) | Reversible | H-bonds, Hydrophobic | Improved selectivity vs. Ibrutinib | mdpi.com |
| Compound 10 | Met477, Lys430 | Covalent | H-bonds | High selectivity | nih.gov |
Note: This table presents generalized findings from studies on various BTK inhibitors. This compound, as a BTK inhibitor, would undergo similar rigorous analysis using these computational techniques to elucidate its specific binding interactions, conformational effects, and selectivity profile.
Development of Novel Preclinical Models for BTK Inhibitor Evaluation
Ex vivo and In vitro Co-culture Systems for Microenvironment Studies
Research into the intricate interactions within the tumor microenvironment (TME) is crucial for understanding disease progression and therapeutic efficacy. Ex vivo and in vitro co-culture systems provide invaluable tools to recapitulate these complex cellular and molecular interactions outside of a living organism. These models allow for the controlled investigation of how compounds like this compound, a Bruton's Tyrosine Kinase (BTK) inhibitor, might influence the cellular milieu, including interactions between malignant cells, immune cells, and stromal components.
It is important to note that direct research studies focusing specifically on this compound within ex vivo or in vitro co-culture systems for microenvironment analysis were not identified in the provided search results. However, extensive research has been conducted on Ibrutinib, another prominent BTK inhibitor, using similar methodologies. The findings from Ibrutinib studies offer significant insights into the potential mechanisms by which BTK inhibitors interact with and modulate the tumor microenvironment, providing a relevant framework for understanding the expected behavior of this compound in such experimental settings.
Investigating Microenvironment Modulation through Co-culture Models
Co-culture systems have been instrumental in dissecting how BTK inhibitors like Ibrutinib impact the tumor microenvironment, particularly in hematological malignancies such as Chronic Lymphocytic Leukemia (CLL). These studies often involve co-culturing malignant cells with components of the microenvironment, such as bone marrow stromal cells, macrophages, T cells, or natural killer (NK) cells, to mimic in vivo conditions.
Key Findings from Ibrutinib Co-culture Studies:
Research utilizing Ibrutinib in co-culture models has revealed several significant effects on the microenvironment:
Cytokine and Chemokine Profile Alterations: Ibrutinib treatment has been shown to significantly reduce the secretion of various pro-inflammatory cytokines and chemokines from cells within the microenvironment. For instance, in bone marrow microenvironment models, Ibrutinib treatment led to decreased secretion of CXCL13 by macrophages rigshospitalet.dknih.gov. Similarly, studies involving activated T cells demonstrated that Ibrutinib inhibited the secretion of TNF-α and IL-10 rigshospitalet.dk. In co-cultures with THP-1 macrophages, Ibrutinib reduced the production of CXCL12, CXCL13, and CCL19 frontiersin.org. These alterations in the cytokine milieu can profoundly affect cell-cell communication and migration within the tumor niche.
Modulation of Cellular Interactions: Co-culture experiments have highlighted Ibrutinib's role in disrupting critical cellular interactions. In bone marrow microenvironment models, Ibrutinib was observed to disaggregate the interactions between CLL cells and macrophages rigshospitalet.dknih.gov. Furthermore, Ibrutinib treatment has been shown to attenuate the adhesion of malignant B cells to fibronectin and stromal cells, thereby reducing their ability to remain within protective tissue niches haematologica.orgoncotarget.com. This disruption in adhesion and cell-cell contact can lead to the mobilization of malignant cells from the microenvironment into the peripheral circulation rigshospitalet.dknih.govhaematologica.org.
Impact on Immune Cell Function: Beyond malignant cells, Ibrutinib influences the function of immune cells within the microenvironment. In vitro studies have demonstrated that Ibrutinib strongly inhibits NK cell-mediated killing of antibody-coated target cells (e.g., Antibody-Dependent Cellular Cytotoxicity or ADCC) frontiersin.org. Moreover, Ibrutinib has been shown to inhibit the differentiation of Th17 T cells in co-culture systems, suggesting a modulation of T cell subset balance rigshospitalet.dknih.gov.
Applications in Drug Efficacy and Resistance Studies: Co-culture systems have also been employed to assess the antiproliferative effects of Ibrutinib and to investigate mechanisms of drug resistance. For example, ex vivo co-culture models simulating the leukemic tissue microenvironment have been used to identify the antiproliferative activity of Ibrutinib, which may contribute to its in vivo effects oncotarget.comoncotarget.com. These models also help in understanding how microenvironment crosstalk can contribute to the development of drug resistance haematologica.org.
Illustrative Data from Ibrutinib Co-culture Studies
Table 1: Impact of Ibrutinib on Cytokine/Chemokine Secretion in Co-culture Models
| Cytokine/Chemokine | Observed Change | Cell Type/System Studied | Reference |
| CXCL13 | Decreased secretion | Macrophages (Bone Marrow Microenvironment) | rigshospitalet.dknih.gov |
| IL-8 | Decreased secretion | Macrophages/T cells | rigshospitalet.dk |
| CCL4 | Decreased secretion | Macrophages/T cells | rigshospitalet.dk |
| TNFα | Inhibited secretion | Activated T cells | rigshospitalet.dk |
| IL-10 | Inhibited secretion | Activated T cells | rigshospitalet.dk |
| CXCL12 | Decreased production | THP-1 macrophages | frontiersin.org |
| CCL19 | Decreased production | THP-1 macrophages | frontiersin.org |
Table 2: Effects of Ibrutinib on Cellular Interactions in Co-culture Models
| Interaction Type | Observed Effect | Microenvironment Component(s) | Reference |
| Macrophage-CLL cell interaction | Disaggregated | Bone Marrow | rigshospitalet.dknih.gov |
| CLL cell adhesion to fibronectin | Attenuated/Compromised | Fibronectin/Stromal cells | haematologica.orgoncotarget.com |
| CLL cell chemoattraction | Decreased | Bone Marrow | rigshospitalet.dknih.gov |
| NK cell-mediated killing (ADCC) | Inhibited | CLL/MCL cells + anti-CD20 Ab | frontiersin.org |
| Th17 T cell differentiation | Inhibited | Murine CD4+ T cells | rigshospitalet.dknih.gov |
| CLL cell mobilization | Promoted (particularly HS1-active cells) | Bone Marrow Scaffolds | haematologica.org |
Future Directions
The methodologies employed in studying Ibrutinib in co-culture systems provide a robust foundation for investigating this compound. Future research should aim to directly assess this compound's impact on various cellular components and signaling pathways within relevant ex vivo and in vitro microenvironment models. This would involve co-culturing this compound with primary malignant cells alongside stromal cells, immune cells (T cells, NK cells, macrophages), and relevant cytokines/chemokines to characterize its specific effects on cell adhesion, migration, cytokine production, and immune cell function. Such studies are essential for a comprehensive understanding of this compound's mechanism of action and its potential to modulate the tumor microenvironment.
Q & A
Q. What is the molecular mechanism of Milrebrutinib in targeting BTK C481S mutants, and how does this differ from wild-type BTK inhibition?
this compound is a covalent inhibitor that binds irreversibly to the cysteine 481 residue (C481) in Bruton’s tyrosine kinase (BTK), a critical node in B-cell receptor signaling. The C481S mutation confers resistance to first-generation BTK inhibitors (e.g., ibrutinib) by disrupting covalent binding. This compound’s structure optimizes interactions with the mutated BTK, retaining activity against C481S mutants. To validate this, researchers should perform in vitro kinase assays comparing inhibition profiles of wild-type and mutant BTK isoforms, supplemented with crystallography to confirm binding modes .
Q. How should preclinical studies design animal models to evaluate this compound’s efficacy in B-cell malignancies?
Use xenograft models with human B-cell lymphoma cell lines (e.g., MCL, DLBCL) expressing BTK C481S mutants. Administer this compound orally at doses reflecting human pharmacokinetic parameters (e.g., Cmax, AUC). Monitor tumor volume biweekly and compare with controls (wild-type BTK models). Include endpoints like progression-free survival and pharmacodynamic markers (e.g., phosphorylated BTK levels via Western blot) .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in early-phase clinical trials?
Key parameters include bioavailability, half-life (t1/2), volume of distribution (Vd), and clearance (CL). Use phase 1 dose-escalation studies with serial plasma sampling to calculate these metrics. Population pharmacokinetic modeling can identify covariates (e.g., renal/hepatic function) affecting exposure. Target a trough concentration (Ctrough) exceeding the BTK IC90 value derived from preclinical assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data from this compound trials in different regions (e.g., Phase 2 in China vs. Phase 1 in the US)?
Conduct a meta-analysis adjusting for population heterogeneity (e.g., genetic backgrounds, prior therapies) and trial design differences (e.g., endpoints, dosing schedules). Use the Cochrane risk-of-bias tool to assess study quality and subgroup analyses to isolate variables. For example, Chinese trials may enroll patients with distinct BTK mutation profiles compared to US cohorts, necessitating genomic stratification .
Q. What methodologies are recommended for assessing off-target effects of this compound in in vitro assays?
Employ kinome-wide profiling (e.g., KINOMEscan®) to quantify selectivity across 468 kinases. Follow up with functional assays (e.g., apoptosis, cell proliferation) in primary cells (e.g., T-cells, hepatocytes) to identify toxicity risks. Use cheminformatics tools (e.g., molecular docking) to predict off-target binding and validate findings with CRISPR-based kinase knockout models .
Q. How should researchers design combination therapy trials to overcome this compound resistance in relapsed/refractory B-cell malignancies?
Preclinical rationale is essential: screen drug libraries (e.g., PI3K inhibitors, BCL-2 antagonists) in this compound-resistant cell lines. Use synergistic scoring (e.g., Chou-Talalay method) to prioritize candidates. Clinically, adopt a Bayesian adaptive design for phase 1/2 trials, allowing dynamic dose adjustments based on efficacy/safety signals. Correlate responses with biomarkers like BTK mutation status or PLCγ2 phosphorylation .
Methodological Guidance
- For in vitro studies : Follow Beilstein Journal guidelines for reproducible enzyme kinetics (e.g., triplicate runs, controls for ATP concentration) .
- Clinical trial design : Adopt CONSORT guidelines for reporting randomized trials and use REDCap for data management .
- Data contradiction analysis : Apply PRISMA frameworks for systematic reviews and sensitivity analyses to address heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
